[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-propoxyphenyl)quinolin-4-yl]methanone
CAS No.:
Cat. No.: VC9404873
Molecular Formula: C24H22F3N3O3
Molecular Weight: 457.4 g/mol
* For research use only. Not for human or veterinary use.
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-propoxyphenyl)quinolin-4-yl]methanone -](/images/structure/VC9404873.png)
Specification
Molecular Formula | C24H22F3N3O3 |
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Molecular Weight | 457.4 g/mol |
IUPAC Name | [5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[2-(4-propoxyphenyl)quinolin-4-yl]methanone |
Standard InChI | InChI=1S/C24H22F3N3O3/c1-3-12-33-17-10-8-16(9-11-17)21-13-19(18-6-4-5-7-20(18)28-21)22(31)30-23(32,24(25,26)27)14-15(2)29-30/h4-11,13,32H,3,12,14H2,1-2H3 |
Standard InChI Key | PKIRCKBKGZQFDA-UHFFFAOYSA-N |
SMILES | CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C)(C(F)(F)F)O |
Canonical SMILES | CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C)(C(F)(F)F)O |
Introduction
Structural and Chemical Characteristics
The compound’s molecular formula is C₃₀H₂₅F₃N₃O₃, with a molecular weight of 532.53 g/mol. Its structure comprises two primary domains:
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Quinoline Core: A bicyclic aromatic system with a 4-propoxyphenyl substituent at position 2. The propoxy group (–OCH₂CH₂CH₃) enhances lipophilicity, potentially improving membrane permeability .
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Pyrazolyl Methanone: A dihydro-1H-pyrazole ring substituted with hydroxyl (–OH), methyl (–CH₃), and trifluoromethyl (–CF₃) groups at positions 5, 3, and 5, respectively. The trifluoromethyl group is electron-withdrawing, which may stabilize the pyrazole ring and influence binding interactions .
Key Physicochemical Properties
Property | Value |
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LogP (Predicted) | 4.2 ± 0.5 |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 6 (quinoline N, carbonyl) |
Topological Polar Surface Area | 78.6 Ų |
Synthesis and Derivative Development
The synthesis of this compound likely involves multi-step reactions, as evidenced by analogous methodologies in PDE inhibitor patents . A plausible route includes:
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Quinoline Core Formation:
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Pyrazolyl Methanone Coupling:
Critical Reaction Steps
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Introduction of the trifluoromethyl group may involve Ruppert-Prakash reagents (e.g., TMSCF₃) .
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The hydroxyl group at position 5 of the pyrazole could arise from hydrolysis of a protected intermediate .
Pharmacological Activity and Mechanism
Phosphodiesterase (PDE) Inhibition
Structural analogs in patents WO2011143365A1 and WO2006026754A9 highlight the significance of quinoline-pyrazole hybrids as PDE inhibitors. Key insights:
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PDE4B/D Selectivity: Quinoline derivatives demonstrate preferential binding to PDE4 isoforms due to interactions with the catalytic pocket’s hydrophobic clamp . The trifluoromethyl group may enhance affinity via van der Waals interactions .
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cAMP Modulation: PDE4 inhibition elevates intracellular cAMP, suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-17) .
Comparative IC₅₀ Values of Analogous Compounds
Compound | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) |
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Example 1 (WO2006026754A9) | 2.5 | 18.4 |
Example 3 (WO2011143365A1) | 7.8 | 45.2 |
Anti-Inflammatory and Immunomodulatory Effects
In murine models, PDE4 inhibitors reduce airway inflammation and hypersensitivity . The 4-propoxyphenyl group may enhance tissue penetration in pulmonary tissues, suggesting potential for asthma or COPD therapy .
Pharmacokinetics and ADMET Profile
Predicted properties derived from structural analogs :
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Absorption: High oral bioavailability (>60%) due to moderate LogP and TPSA.
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Metabolism: Hepatic oxidation via CYP3A4, with possible glucuronidation of the hydroxyl group.
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but potential hERG inhibition risk requires validation.
Therapeutic Applications and Clinical Prospects
Inflammatory Diseases
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Asthma/COPD: PDE4 inhibitors reduce eosinophil infiltration and bronchoconstriction .
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Psoriasis: Topical formulations of related compounds show efficacy in plaque reduction .
Neurological Disorders
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Depression: cAMP signaling modulates monoamine neurotransmission, suggesting antidepressant potential .
Research Gaps and Future Directions
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Target Validation: Specific PDE isoform selectivity remains unconfirmed.
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In Vivo Efficacy: No published data on this compound’s activity in disease models.
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Safety Profiling: Cardiotoxicity and genotoxicity studies are needed.
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